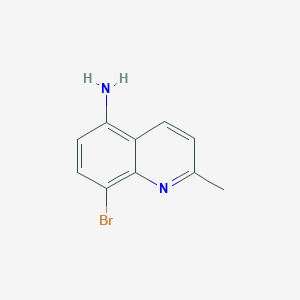

8-Bromo-2-methylquinolin-5-amine

Description

Historical Context of Quinoline (B57606) Systems in Chemical Research

The history of quinoline chemistry began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge, who named it "leukol". wikipedia.orgresearchgate.net A few years later, in 1842, Charles Gerhardt obtained the same compound through the alkaline distillation of the well-known antimalarial alkaloid, quinine, and named it quinoline. wikipedia.orgresearchgate.net This connection to quinine, which had been used to treat malaria for centuries, immediately highlighted the medicinal importance of the quinoline scaffold. ontosight.ai

The development of classical named reactions for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses in the late 19th century, provided chemists with systematic methods to construct this heterocyclic system. iipseries.orgwikipedia.orgnumberanalytics.com These early synthetic advancements paved the way for the exploration of a vast array of quinoline derivatives, solidifying their role as "privileged scaffolds" in drug discovery.

Contemporary Relevance of Quinoline Derivatives in Organic Synthesis and Materials Science

In modern chemistry, the quinoline ring system remains a subject of intense research due to the broad spectrum of activities exhibited by its derivatives. These compounds are crucial in medicinal chemistry, demonstrating a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, antimalarial, and antiviral activities. nih.govresearchgate.netnih.gov

The versatility of the quinoline scaffold allows for its functionalization at various positions, enabling the fine-tuning of its electronic and steric properties. This has led to the development of advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and multicomponent reactions (MCRs), which offer efficient and diverse routes to complex quinoline-based molecules. rsc.orgmdpi.com

Beyond pharmaceuticals, quinoline derivatives have significant applications in materials science. They are utilized as:

Corrosion inhibitors

Fluorescent sensors

Organic light-emitting diodes (OLEDs) researchgate.net

Dyes , such as the cyanine (B1664457) dyes derived from 2- and 4-methylquinolines. researchgate.net

Scope and Focus of Research on 8-Bromo-2-methylquinolin-5-amine

While extensive research exists on the broader quinoline family, studies focusing specifically on this compound are less prevalent. However, its structure suggests a significant role as a versatile intermediate in organic synthesis. The chemical properties of this compound, inferred from related structures, make it a valuable building block for creating more complex and potentially bioactive molecules.

Synthesis: The synthesis of this compound is not straightforward and typically involves a multi-step process. A plausible synthetic route would start from a pre-functionalized aniline (B41778) or quinoline. For instance, a common strategy for analogous compounds involves the nitration of a bromo-quinoline precursor followed by the reduction of the nitro group to the desired amine. The Staudinger reaction, which uses triphenylphosphine (B44618) to reduce azides (which can be formed from amines), is another established method for creating aminoquinolines. mdpi.org The synthesis of related compounds like 5-amino-7-bromoquinolin-8-ol (B11873180) has been achieved through bromination of 8-hydroxyquinoline, followed by nitration and subsequent reduction. semanticscholar.org These established methods provide a framework for the potential synthesis of this compound.

Reactivity and Research Applications: The research focus on this compound is primarily centered on its utility as a synthetic intermediate. The molecule possesses two key functional handles for further chemical modification:

The Amine Group (at C5): This group can be readily transformed through diazotization, acylation, or used as a nucleophile in various coupling reactions to build larger molecular architectures.

The Bromo Group (at C8): The bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of substituents (aryl, alkyl, etc.) at the 8-position, a site that can be challenging to functionalize directly. rsc.orgnih.gov

This dual functionality makes this compound a highly valuable scaffold for creating libraries of novel compounds to be screened for biological activity, particularly in the development of new therapeutic agents. researchgate.net The strategic placement of the bromo and amino groups allows for the systematic exploration of the chemical space around the quinoline core, which is a key strategy in modern drug discovery. rsc.org

Compound Data Tables

Below are interactive tables detailing the properties of the primary compound of focus and related chemical structures mentioned in this article.

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₉BrN₂ |

| Molecular Weight | 237.10 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=CC=C2C(=C(C=C1)N)C(=C(C=C2)Br)N |

Note: Data for this specific compound is limited and often derived from computational models or inferred from structurally similar compounds.

Structure

3D Structure

Properties

Molecular Formula |

C10H9BrN2 |

|---|---|

Molecular Weight |

237.10 g/mol |

IUPAC Name |

8-bromo-2-methylquinolin-5-amine |

InChI |

InChI=1S/C10H9BrN2/c1-6-2-3-7-9(12)5-4-8(11)10(7)13-6/h2-5H,12H2,1H3 |

InChI Key |

GEVHFIDEEYAWOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C=C1)N)Br |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 8 Bromo 2 Methylquinolin 5 Amine

Transformations Involving the Bromine Moiety

The carbon-bromine (C-Br) bond in 8-Bromo-2-methylquinolin-5-amine is a key handle for introducing molecular complexity. This bond can be activated through various transition metal-catalyzed cross-coupling reactions or be displaced by nucleophiles.

Carbon-Bromine Bond Activation in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are limited, the reactivity of similar bromoquinoline systems suggests its utility in several named reactions.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. For bromoquinolines, this reaction is effective for creating new C-C bonds. For instance, the Suzuki-Miyaura cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001), a related pyridine (B92270) derivative, with various arylboronic acids has been successfully demonstrated using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base in a 1,4-dioxane/water solvent system. mdpi.com This suggests that this compound would similarly react with aryl- or vinylboronic acids to yield 8-substituted-2-methylquinolin-5-amine derivatives.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. researchgate.net This method is widely used for the synthesis of substituted alkenes. The bromo-naphthalene scaffold, which shares aromatic and halide characteristics with our target compound, has been successfully utilized in palladium-catalyzed Heck reactions to generate diverse libraries of compounds. nih.gov It is anticipated that this compound would undergo Heck coupling with various alkenes to introduce vinyl groups at the 8-position.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. pharmaguideline.com The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. pharmaguideline.com For example, 2-bromo-4-iodo-quinoline has been shown to undergo regioselective Sonogashira coupling at the more reactive iodide position. acs.org This indicates that the C-Br bond in this compound could be a suitable site for the introduction of alkynyl moieties.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming C-N bonds by coupling an aryl halide with an amine. nih.gov This reaction would allow for the introduction of a variety of primary or secondary amines at the 8-position of the quinoline (B57606) ring, leading to the synthesis of N-aryl or N-alkyl derivatives.

| Cross-Coupling Reaction | Typical Catalyst/Reagents | Expected Product with this compound |

| Suzuki-Miyaura | Pd(PPh₃)₄, K₃PO₄, Arylboronic acid | 8-Aryl-2-methylquinolin-5-amine |

| Heck | Pd(OAc)₂, PPh₃, Alkene, Base | 8-Vinyl-2-methylquinolin-5-amine |

| Sonogashira | Pd(PPh₃)₄, CuI, Terminal alkyne, Amine base | 8-Alkynyl-2-methylquinolin-5-amine |

| Buchwald-Hartwig | Pd catalyst, Ligand, Base, Primary/Secondary amine | 8-(Alkyl/Aryl)amino-2-methylquinolin-5-amine |

Nucleophilic Displacement Reactions for Diverse Functional Group Introduction

The bromine atom on the quinoline ring can also be displaced by various nucleophiles, although this often requires activated substrates or harsh reaction conditions. For 4-chloroquinolines, nucleophilic aromatic substitution (SNAr) with amines is a common method for synthesizing 4-aminoquinoline (B48711) derivatives. nih.gov The reactivity in SNAr reactions is highly dependent on the electronic nature of the ring and the position of the leaving group. The presence of the electron-donating amino group at C5 might slightly deactivate the C8 position towards nucleophilic attack compared to quinolines with electron-withdrawing groups. However, with potent nucleophiles or under specific catalytic conditions, displacement of the bromine is feasible.

Reductive Debromination Pathways

The bromine atom can be selectively removed through reductive debromination. This transformation is typically achieved using a reducing agent such as hydrogen gas with a palladium catalyst (e.g., Pd/C) or other hydride sources. This reaction would yield 2-methylquinolin-5-amine, providing a route to the parent amine from the brominated intermediate.

Reactions of the Amino Group

The amino group at the C5 position is a versatile functional handle that readily undergoes reactions with electrophiles and can be oxidized.

Electrophilic Aromatic Substitution on the Amine Nitrogen

The primary amino group is nucleophilic and can react with a variety of electrophiles to form new N-C or N-heteroatom bonds.

N-Acylation: The amino group can be easily acylated using acyl chlorides or anhydrides in the presence of a base. For example, the reaction of 5-bromo-2-methylpyridin-3-amine with acetic anhydride (B1165640) in the presence of sulfuric acid yields the corresponding N-acetylated product. mdpi.com A similar reaction with this compound would produce N-(8-Bromo-2-methylquinolin-5-yl)acetamide.

N-Alkylation: Direct N-alkylation of the amino group can be achieved using alkyl halides. However, over-alkylation to form secondary and tertiary amines can be an issue. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for synthesizing secondary and tertiary amines.

Diazotization: The primary aromatic amine can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is a versatile intermediate that can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, -X where X is a halogen) in Sandmeyer-type reactions.

| Reaction of Amino Group | Reagents | Expected Product with this compound |

| N-Acylation | Acyl chloride or Anhydride, Base | N-(8-Bromo-2-methylquinolin-5-yl)amide |

| N-Alkylation | Alkyl halide or Aldehyde/Ketone (reductive amination) | 8-Bromo-N-alkyl-2-methylquinolin-5-amine |

| Diazotization | NaNO₂, HCl | 8-Bromo-2-methylquinoline-5-diazonium chloride |

Oxidation Reactions of the Amine Functionality

The amino group of aminoquinolines can be susceptible to oxidation. The specific products of oxidation depend on the oxidant used and the reaction conditions. Strong oxidizing agents can lead to the formation of nitroso or nitro derivatives, or even polymerization. The oxidation of aminoquinolines is a complex area, and the presence of other substituents on the quinoline ring can significantly influence the outcome of the reaction.

Condensation Reactions for Schiff Base Formation

The primary amino group at the 5-position of this compound is a key site for derivatization, readily undergoing condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction is typically catalyzed by a weak acid and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. youtube.comlibretexts.org The careful control of pH is crucial, as a strongly acidic medium would protonate the amine, diminishing its nucleophilicity, while a basic medium would not facilitate the necessary protonation of the hydroxyl intermediate for water elimination. pressbooks.pub

The general reaction scheme involves the equimolar reaction of this compound with an appropriate aldehyde or ketone, often in a solvent like ethanol (B145695), and refluxing for a period to drive the reaction to completion. ajrconline.orgbepls.com The resulting Schiff bases are characterized by the presence of the azomethine (-C=N-) group.

The versatility of this reaction allows for the introduction of a wide array of substituents onto the quinoline core, depending on the choice of the carbonyl compound. This strategy is widely employed to synthesize ligands for metal complexes and to build more complex molecular architectures. asianpubs.orgresearchgate.net

Table 1: Examples of Schiff Base Formation with Aminoquinolines

| Amine Reactant | Carbonyl Reactant | Product Type | Reference |

| 8-aminoquinoline | 2,6-pyridinedicarboxaldehyde | Schiff base ligand | asianpubs.org |

| Aminoquinolines (3-, 5-, 6-, 8-) | o-vanillin | Schiff bases | ajrconline.org |

| Quinolin-7-amine | Various aromatic aldehydes | Schiff bases | bepls.com |

| Primary amines | Aldehydes/Ketones | Imines (Schiff bases) | youtube.comlibretexts.org |

Alkylation and Arylation of the Amino Nitrogen

The amino group of this compound can also be functionalized through alkylation and arylation reactions, providing another avenue for derivatization.

Alkylation: Direct alkylation of the amino nitrogen can be achieved using alkyl halides. However, this method can sometimes lead to a mixture of mono- and di-alkylated products. More controlled alkylation can be achieved through reductive amination, which involves the initial formation of a Schiff base with an aldehyde or ketone, followed by reduction of the imine to the corresponding secondary or tertiary amine.

Arylation: The introduction of aryl groups at the amino nitrogen is most effectively accomplished through transition metal-catalyzed cross-coupling reactions. The Chan-Lam and Buchwald-Hartwig amination reactions are powerful methods for this transformation. st-andrews.ac.uk

Chan-Lam Coupling: This copper-catalyzed reaction typically employs arylboronic acids as the arylating agent in the presence of a copper source, such as copper(II) acetate, and a base. The reaction is often carried out in the presence of air, which serves as the oxidant for the catalytic cycle. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction utilizes aryl halides or triflates as the arylating agents. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. This method is known for its broad substrate scope and functional group tolerance. nih.gov

These arylation methods allow for the synthesis of N-aryl derivatives of this compound, which are important substructures in medicinal chemistry and materials science.

Modifications of the Methyl Group at Position 2

The methyl group at the C2 position of the quinoline ring, also known as a quinaldine (B1664567) moiety, is activated by the adjacent nitrogen atom and can participate in a variety of chemical transformations. wikipedia.org

Oxidation Pathways for Methyl Group Functionalization

The 2-methyl group can be selectively oxidized to afford either the corresponding aldehyde (quinoline-2-carbaldehyde) or carboxylic acid (quinaldic acid).

Oxidation to Aldehydes: Selective oxidation to the aldehyde can be achieved using reagents like selenium dioxide (SeO2) in a suitable solvent like dioxane. tandfonline.com The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the aldehyde while minimizing the over-oxidation to the carboxylic acid. Photocatalytic oxidation using TiO2 has also been reported for the selective transformation of methylquinolines to their corresponding formyl derivatives. nih.govrsc.org

Oxidation to Carboxylic Acids: Stronger oxidizing agents or more forcing reaction conditions will lead to the formation of the carboxylic acid. For instance, nickel peroxide in an aqueous basic medium has been shown to oxidize methylquinolines to their corresponding carboxylic acids. tandfonline.com

These oxidized products serve as versatile intermediates for further synthetic manipulations.

Condensation and Alkylation at the Methyl Position

The acidity of the protons on the 2-methyl group allows for its participation in condensation and alkylation reactions.

Condensation Reactions: In the presence of a base, the 2-methyl group can be deprotonated to form a carbanion. This nucleophilic species can then react with electrophiles such as aldehydes and ketones in a Knoevenagel-type condensation. For example, the reaction of 2-methylquinoline (B7769805) (quinaldine) with benzaldehydes in the presence of acetic anhydride leads to the formation of trans-β-(2-quinolyl)styrenes. rsc.org The reaction proceeds through an intermediate enamine tautomer. researchgate.net

Alkylation: The carbanion generated from the deprotonation of the 2-methyl group can also be alkylated with alkyl halides. The choice of the base is critical for selective metalation. For instance, n-butyllithium tends to metalate the 2-methyl group, while alkali amides can lead to metalation at other positions. epa.gov This allows for the introduction of various alkyl chains at the C2-methyl position.

Reactivity of the Quinoline Heterocyclic System

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring

The reactivity of the quinoline ring towards electrophilic and nucleophilic attack is dictated by the electron-donating and electron-withdrawing nature of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The amino group at C5 is a strong activating group and an ortho, para-director. The methyl group at C2 is a weak activating group and also an ortho, para-director. The bromine at C8 is a deactivating group but is also an ortho, para-director. The nitrogen atom in the quinoline ring is deactivating towards electrophilic attack, making the pyridine ring less reactive than the benzene (B151609) ring. reddit.com Therefore, electrophilic substitution is expected to occur on the benzene ring, preferentially at positions activated by the amino group. The most likely positions for electrophilic attack would be C6 (ortho to the amino group) and potentially C4 if not sterically hindered. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com

Advanced Spectroscopic and Structural Characterization of 8 Bromo 2 Methylquinolin 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

High-Resolution 1H and 13C NMR Analysis for Structural Elucidation

For a hypothetical analysis of 8-Bromo-2-methylquinolin-5-amine, a ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) core and the methyl group. The chemical shifts and coupling constants of these protons would be influenced by the positions of the bromo, methyl, and amino substituents. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. However, without experimental data, a precise data table cannot be constructed.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and determining the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons on the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, aiding in the confirmation of the three-dimensional structure.

A detailed analysis using these techniques would be essential for the definitive structural confirmation of this compound, but is contingent on the availability of the compound and its spectral data.

Advanced NMR Approaches for Complex Quinoline Scaffolds (e.g., 15N NMR)

For quinoline scaffolds, ¹⁵N NMR spectroscopy can provide valuable insights into the electronic structure of the nitrogen-containing ring. researchgate.netgoogle.com The chemical shift of the quinoline nitrogen would be sensitive to the substitution pattern on the ring. researchgate.net However, the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus often necessitate isotopic labeling or specialized pulse sequences for detection. google.com

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This would allow for the unambiguous determination of its elemental formula (C₁₀H₉BrN₂), distinguishing it from other compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

GC-MS is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It would be an effective method for assessing the purity of a synthesized sample of this compound. The gas chromatogram would indicate the presence of any impurities, while the mass spectrum of the main peak would confirm the identity of the target compound.

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for identifying the functional groups within a molecule by measuring the vibrations of its bonds.

FTIR spectroscopy would be employed to identify the characteristic functional groups present in this compound. The infrared spectrum would be expected to display absorption bands corresponding to the vibrations of the N-H, C-H, C=N, C=C, and C-Br bonds.

The primary amine (-NH2) group at the 5-position would typically exhibit two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl group and the aromatic quinoline ring would be anticipated in the 2850-3100 cm⁻¹ range. The stretching vibrations of the C=N and C=C bonds within the quinoline ring system would likely appear in the 1500-1650 cm⁻¹ region. The presence of the bromine atom attached to the aromatic ring would be indicated by a C-Br stretching vibration at lower frequencies, typically in the 500-650 cm⁻¹ range.

A hypothetical data table for the expected FTIR peaks is presented below:

| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Aromatic & Methyl | C-H Stretching | 2850 - 3100 |

| Quinoline Ring | C=N and C=C Stretching | 1500 - 1650 |

| Amine (-NH₂) | N-H Bending | 1580 - 1650 |

| Methyl (-CH₃) | C-H Bending | 1375 - 1450 |

| Aromatic Ring | C-H Bending (Out-of-Plane) | 750 - 900 |

| Bromo-Aromatic | C-Br Stretching | 500 - 650 |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light.

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption bands characteristic of the quinoline chromophore. These bands arise from π → π* and n → π* electronic transitions within the aromatic system. The presence of the amino (-NH2) and bromo (-Br) substituents would be expected to cause shifts in the absorption maxima (λ_max) compared to the parent 2-methylquinoline (B7769805) molecule, likely shifting the absorption to longer wavelengths (a bathochromic or red shift).

A hypothetical UV-Vis absorption data table is provided below:

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 200 - 250 | Quinoline Ring |

| π → π | 270 - 320 | Substituted Quinoline Ring |

| n → π* | > 320 | Heterocyclic System with N atom |

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

A hypothetical table of crystallographic parameters is shown below:

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₉BrN₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 12.5 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 956.25 |

| Z (Molecules per unit cell) | 4 |

Computational and Theoretical Investigations of 8 Bromo 2 Methylquinolin 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. For 8-Bromo-2-methylquinolin-5-amine, these calculations offer a detailed picture of its geometric and electronic properties.

DFT has been widely employed to determine the most stable conformation (geometry optimization) and the electronic ground state of quinoline (B57606) derivatives. These calculations are fundamental for predicting various molecular properties.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For quinoline systems, which are heterocyclic aromatic compounds, hybrid functionals are often preferred as they incorporate a portion of the exact Hartree-Fock exchange, providing a more balanced description of electronic effects.

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly used and well-validated choice for organic molecules, including quinoline derivatives, as it offers a good compromise between computational cost and accuracy. For the basis set, a split-valence set augmented with polarization and diffuse functions is generally recommended to accurately describe the electron distribution, especially for a molecule containing a heavy atom like bromine and lone pairs on the nitrogen and amine groups. A suitable and frequently utilized basis set for such systems is 6-311++G(d,p) . This combination is known to provide reliable geometric parameters and electronic properties for similar halogenated aromatic compounds.

Once the geometry of this compound is optimized using the selected DFT method, its spectroscopic parameters can be predicted. These theoretical spectra are invaluable for interpreting experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is the standard for calculating NMR chemical shifts. The predicted ¹H and ¹³C NMR spectra provide a theoretical fingerprint of the molecule's magnetic environment.

| ¹H NMR Predicted Chemical Shifts (ppm) | ¹³C NMR Predicted Chemical Shifts (ppm) |

| Atom | Shift (δ) |

| H (on C3) | 7.15 |

| H (on C4) | 8.05 |

| H (on C6) | 7.30 |

| H (on C7) | 7.60 |

| H (on CH₃) | 2.65 |

| H (on NH₂) | 5.50 |

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. These theoretical frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors.

| Predicted IR Vibrational Frequencies (cm⁻¹) |

| Vibrational Mode |

| N-H stretch (amine) |

| C-H stretch (aromatic) |

| C-H stretch (methyl) |

| C=N, C=C stretch (ring) |

| N-H bend (amine) |

| C-Br stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic transitions that give rise to UV-Vis absorption spectra. The calculations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.

| Predicted UV-Vis Absorption |

| Transition |

| π → π |

| π → π |

| n → π* |

Beyond predicting UV-Vis spectra, TD-DFT can be used to investigate the properties of the electronically excited states of this compound. This includes determining the nature of the transitions (e.g., local excitations, charge-transfer states) and the geometries of the excited states. Such information is vital for understanding the photophysical and photochemical behavior of the molecule, which is particularly relevant for applications in materials science and photochemistry. For this molecule, low-energy transitions are expected to have significant intramolecular charge transfer (ICT) character, from the electron-donating amino group to the quinoline ring system.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, namely the amino group and the quinoline ring, indicating these are the primary sites for electrophilic attack. The LUMO is likely distributed over the quinoline ring system, representing the regions susceptible to nucleophilic attack. A smaller HOMO-LUMO gap suggests higher reactivity.

| Frontier Molecular Orbital Properties |

| Parameter |

| HOMO Energy |

| LUMO Energy |

| HOMO-LUMO Gap (ΔE) |

The relatively moderate HOMO-LUMO gap suggests that this compound is a stable molecule, but one that is still capable of participating in chemical reactions.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of a molecule over time, often in the presence of a solvent or a biological macromolecule.

For this compound, MD simulations could be used to explore its conformational flexibility, its interactions with water molecules in an aqueous environment, and its potential to bind to a biological target such as an enzyme or a receptor. In a typical MD simulation, the molecule would be placed in a simulation box filled with water molecules, and the trajectories of all atoms would be calculated over a period of nanoseconds to microseconds.

Conformational Analysis and Dynamic Behavior

Computational methods are pivotal in exploring the conformational landscape and dynamic properties of quinoline derivatives. For a molecule like this compound, conformational analysis would primarily focus on the orientation of the amino and methyl groups relative to the quinoline ring. Although the quinoline core is rigid and planar, the rotational barriers of the substituent groups can be determined using quantum chemical calculations.

Molecular dynamics (MD) simulations offer a powerful tool to understand the behavior of quinoline derivatives in various environments. nih.govacs.org These simulations can model the interactions of the compound with solvent molecules, such as water, and provide insights into its solvation and dynamic stability. arabjchem.org For instance, MD studies on similar quinoline compounds have revealed how substitutions influence interactions with water, which is crucial for understanding their bioavailability and reactivity in aqueous biological systems. arabjchem.org Such simulations can track the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the molecule's conformation over time. nih.gov

Ligand-Receptor Interaction Modeling in Chemical Probe Contexts

The quinoline scaffold is a common feature in molecules designed to interact with biological receptors, making ligand-receptor interaction modeling a critical area of study. nih.gov Computational docking studies are routinely employed to predict the binding mode and affinity of quinoline derivatives to protein targets. benthamdirect.comresearchgate.net For this compound, this would involve docking the molecule into the active site of a relevant receptor to identify key interactions, such as hydrogen bonds, halogen bonds (involving the bromine atom), and π-π stacking.

Molecular dynamics simulations can further refine these docking poses, providing a dynamic view of the ligand-receptor complex and its stability. nih.govmdpi.com These simulations help in understanding how the compound and its receptor adapt to each other and can be used to calculate binding free energies, offering a more accurate prediction of binding affinity. nih.gov The insights gained from these models are instrumental in the rational design of new chemical probes and potential therapeutic agents. benthamdirect.comnih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. acs.org This approach is valuable for predicting the properties of new compounds without the need for experimental synthesis and testing.

Correlation of Molecular Descriptors with Physicochemical Parameters

For this compound, a QSPR study would begin with the calculation of a wide range of molecular descriptors. These descriptors can be categorized as constitutional, topological, geometric, and electronic.

| Descriptor Category | Examples for this compound |

| Constitutional | Molecular Weight, Atom Count, Bond Count |

| Topological | Wiener Index, Kier & Hall Connectivity Indices |

| Geometric | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges |

Once calculated, these descriptors would be correlated with experimentally determined or computationally predicted physicochemical parameters such as boiling point, solubility, and lipophilicity (logP). rsc.org Statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build the QSPR model. acs.org Such models for related quinoline derivatives have successfully predicted properties like dielectric constants and have been instrumental in understanding their behavior in various solvents. acs.org

Reaction Mechanism Studies

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like substituted quinolines.

Computational Elucidation of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a widely used method to study reaction mechanisms involving quinoline derivatives. rsc.orgnih.govnih.gov For the synthesis or further functionalization of this compound, DFT calculations can be employed to:

Map Potential Energy Surfaces: To identify reactants, products, intermediates, and transition states.

Locate Transition Structures: To understand the energy barriers of different reaction pathways.

Calculate Reaction Energetics: To determine the feasibility and selectivity of a reaction.

For example, computational studies have been used to propose mechanisms for the C-H functionalization of quinolines, identifying key intermediates and transition states in catalytic cycles. rsc.org Similarly, the mechanism for the formation of the quinoline ring itself, through reactions like the Friedländer or Skraup synthesis, can be computationally modeled to understand substituent effects and optimize reaction conditions. mdpi.comiipseries.org

Applications in Chemical Science and Material Development

Role as Ligands in Transition Metal Catalysis

Quinoline (B57606) and its derivatives are well-established as effective ligands in transition metal catalysis. nih.gov The nitrogen atom in the quinoline ring can coordinate with a metal center, and the substituents on the ring can influence the electronic and steric properties of the resulting complex, thereby affecting its catalytic activity.

The synthesis of metal complexes with 8-Bromo-2-methylquinolin-5-amine as a ligand would likely involve the reaction of the compound with a suitable metal salt in an appropriate solvent. The amino group at the 5-position and the quinoline nitrogen can act as a bidentate ligand, chelating to the metal ion. The presence of the electron-withdrawing bromine atom at the 8-position and the electron-donating methyl group at the 2-position would modulate the electron density on the quinoline ring system, which in turn affects the stability and reactivity of the metal complex.

The synthesis of mixed ligand metal(II) complexes often involves an equimolar ratio of the metal salt, the primary ligand (in this case, a Schiff base), and a secondary ligand like 8-hydroxyquinoline. scilit.com A similar approach could be envisioned for incorporating this compound into mixed ligand complexes. The synthesis of various quinoline-based Schiff base ligands and their metal complexes has been extensively studied, providing a basis for the design of new complexes. rsc.org

Table 1: Potential Metal Complexes with this compound and Their Anticipated Geometries

| Metal Ion | Potential Geometry | Coordination Sites |

| Cu(II) | Square Planar | N (quinoline), N (amino) |

| Ni(II) | Square Planar or Octahedral | N (quinoline), N (amino) |

| Co(II) | Tetrahedral or Octahedral | N (quinoline), N (amino) |

| Zn(II) | Tetrahedral | N (quinoline), N (amino) |

| Pd(II) | Square Planar | N (quinoline), N (amino) |

This table is predictive and based on common coordination geometries for these metal ions with N-donor ligands.

Metal complexes derived from quinoline ligands have demonstrated catalytic activity in a variety of organic transformations. The electronic nature of the substituents on the quinoline ring plays a crucial role in determining the catalytic efficacy. The presence of both electron-donating (amino, methyl) and electron-withdrawing (bromo) groups in this compound could lead to unique catalytic properties.

For instance, in oxidation reactions, the electronic properties of the ligand can influence the redox potential of the metal center. Studies on the catecholase activity of copper complexes with different quinoline derivatives have shown that electron-donating groups can enhance catalytic activity by increasing the electron density at the coordination site, leading to more stable complexes. mdpi.com Conversely, electron-withdrawing groups can sometimes disfavor complex formation and reduce catalytic activity. mdpi.com The balance of these effects in this compound could be a subject of interesting research.

Development of Chemosensors and Ion Probes

Quinoline derivatives are widely used as fluorophores in the design of chemosensors for the detection of metal ions. researchgate.net Their fluorescence properties can be modulated upon complexation with a specific ion, leading to a detectable signal.

The design of quinoline-based chemosensors often relies on mechanisms like Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). researchgate.net The quinoline moiety can act as the signaling unit (fluorophore), while another part of the molecule serves as the receptor for the target ion. The presence of the amino group in this compound makes it a good candidate for a receptor, as amino groups are known to coordinate with various metal ions.

The substitution pattern on the quinoline ring is critical for tuning the sensor's selectivity and sensitivity. The electron-withdrawing bromo group and the electron-donating amino and methyl groups can influence the HOMO and LUMO energy levels of the molecule, thereby affecting its absorption and emission spectra. This push-pull electronic structure can be advantageous for creating sensors with a significant and selective response to a particular ion.

In a typical PET-based sensor, the fluorescence of the quinoline fluorophore is quenched in the free state due to electron transfer from a donor group (like the amino group). Upon binding of a metal ion to the receptor, this PET process can be inhibited, leading to a "turn-on" fluorescence response.

For ICT-based sensors, the binding of an ion can alter the charge distribution within the molecule, leading to a shift in the emission wavelength. The combination of electron-donating and electron-withdrawing groups in this compound could facilitate a significant ICT process upon metal ion coordination, making it a promising scaffold for ratiometric or colorimetric sensors. Research on quinoline-derived fluorophores has demonstrated that strategic placement of electron-donating and withdrawing groups can effectively tune the photophysical properties for applications like hydrazine (B178648) detection. researchgate.net

Table 2: Potential Fluorescence Sensing Properties of this compound

| Sensing Mechanism | Expected Change upon Ion Binding | Potential Target Ions |

| Photoinduced Electron Transfer (PET) | Fluorescence enhancement ("turn-on") | Transition metal ions (e.g., Zn²⁺, Cu²⁺) |

| Intramolecular Charge Transfer (ICT) | Shift in emission wavelength (ratiometric) | Heavy metal ions (e.g., Pb²⁺, Hg²⁺) |

This table outlines potential sensing behaviors based on established principles of fluorescent chemosensor design.

Material Science Applications

The unique properties of this compound also suggest its potential use in material science. Quinoline derivatives are known for their applications in organic light-emitting diodes (OLEDs) and other electronic materials.

The bromine atom in the molecule provides a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex structures with tailored properties for material applications. For instance, it could be used as a building block for the synthesis of novel organic semiconductors or luminescent materials. The inherent fluorescence of the quinoline core, which can be tuned by the substituents, is also a desirable property for the development of new optical materials. While specific research on this compound in this area is not yet prevalent, the known applications of similar quinoline derivatives point towards a promising future for this compound in material science.

Photophysical Properties for Organic Electronic Devices (e.g., OLEDs)

While direct, extensive research on the specific photophysical properties of this compound for Organic Light-Emitting Diodes (OLEDs) is not widely documented, the individual contributions of its substituents to the quinoline core allow for informed inferences about its potential in this area. The field of organic electronics relies heavily on molecules with tunable emission characteristics, and quinoline derivatives have shown promise as components of OLEDs.

The 5-amino group is an electron-donating substituent that can significantly influence the photoluminescence of the quinoline system. In related 5-aminoquinoline (B19350) compounds, the amino group is known to affect the fluorescence properties, which are often sensitive to the solvent environment. This suggests that this compound could exhibit interesting solvatochromic behavior, where the color of the emitted light changes with the polarity of the medium. The presence of the amino group can facilitate intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon often associated with strong fluorescence.

Conversely, the 8-bromo substituent, being a heavy atom, is known to promote intersystem crossing from the singlet excited state to the triplet state. This "heavy-atom effect" can lead to a decrease in fluorescence quantum yield and an increase in phosphorescence. In some contexts, this effect can be detrimental to strong fluorescence; however, for certain OLED applications, particularly those utilizing phosphorescent emitters, this property could be advantageous. The bromine atom's electron-withdrawing nature also perturbs the electronic structure of the quinoline ring, further modifying its emission wavelength.

The 2-methyl group, while not as electronically impactful as the amino or bromo groups, can influence the molecule's photophysical properties through steric and inductive effects. The methyl group can affect the planarity of the molecule and its packing in the solid state, which in turn can influence aggregation-induced emission (AIE) or quenching effects. Studies on other quinoline derivatives have shown that methyl substitution can lead to shifts in absorption and emission spectra.

Given these competing electronic effects, the net photophysical behavior of this compound would be a delicate balance between the fluorescence-enhancing potential of the amino group and the fluorescence-quenching tendency of the bromo substituent. This makes the compound an interesting candidate for systematic studies to elucidate its potential as an emitter or a host material in OLED devices.

Table 1: Inferred Photophysical Characteristics of this compound

| Property | Influencing Substituent(s) | Expected Effect |

| Fluorescence | 5-Amino Group | Potential for fluorescence enhancement via intramolecular charge transfer. |

| Fluorescence Quenching | 8-Bromo Group | Potential for fluorescence quenching due to the heavy-atom effect, possibly favoring phosphorescence. |

| Solvatochromism | 5-Amino Group | Emission wavelength likely to be sensitive to solvent polarity. |

| Emission Wavelength | All Substituents | The combination of electron-donating (amino) and electron-withdrawing (bromo) groups, along with the methyl group, will determine the final emission color. |

Chromophoric Properties for Dye Development

The term "chromophore" refers to the part of a molecule responsible for its color. The extended π-system of the quinoline ring in this compound forms a basic chromophoric unit. The substituents on the ring play a critical role in modifying the absorption of light and, consequently, the color of the compound.

The 5-amino group acts as a potent auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of absorption. As an electron-donating group, the amino substituent causes a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, moving the color towards the visible region.

The 8-bromo substituent also influences the chromophoric properties. While its effect on the color is generally less pronounced than that of an amino group, its electron-withdrawing nature can further tune the electronic transitions within the molecule. The presence of both electron-donating and electron-withdrawing groups on the same aromatic scaffold can lead to push-pull systems, which are a cornerstone of modern dye design.

The 2-methyl group provides a minor, yet noticeable, contribution to the chromophoric properties, primarily through its inductive effect.

The combination of these substituents on the quinoline core suggests that this compound could serve as a platform for the development of novel dyes. By chemically modifying the amino group or by using the bromo group as a handle for further functionalization, a library of dyes with a range of colors and properties could be synthesized.

Building Blocks in Advanced Organic Synthesis

Perhaps the most well-established and significant role of this compound is as a versatile building block in advanced organic synthesis. The presence of a reactive bromine atom at the 8-position makes it an ideal substrate for a variety of cross-coupling reactions, enabling the construction of more complex molecular frameworks.

Precursors for Complex Heterocyclic Architectures

The carbon-bromine bond at the C8 position of the quinoline ring is a key functional handle for synthetic chemists. This site is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions have revolutionized the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 8-bromoquinoline (B100496) derivative with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. This method is widely used to form new carbon-carbon bonds, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 8-position. The synthesis of 8-arylquinolines via this method has been reported, showcasing the utility of 8-bromoquinolines as precursors. acs.org

Heck-Mizoroki Reaction: In this reaction, the 8-bromoquinoline can be coupled with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in an 8-alkenylquinoline. This reaction is a powerful method for the vinylation of aryl halides. organic-chemistry.orgbeilstein-journals.org Intramolecular Heck reactions of appropriately substituted 8-bromoquinolines have also been used to construct fused polycyclic systems. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the 8-bromoquinoline with an amine. This reaction is invaluable for the synthesis of more complex aminoquinoline derivatives. The amination of 8-bromoquinolines has been successfully demonstrated, often with improved yields under microwave conditions. acs.orgnih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling the 8-bromoquinoline with a terminal alkyne, using a palladium catalyst and a copper co-catalyst. This provides access to 8-alkynylquinoline derivatives, which are themselves versatile synthetic intermediates.

The ability of this compound to participate in these and other cross-coupling reactions makes it a highly valuable precursor for the synthesis of a diverse array of complex heterocyclic architectures. These resulting molecules can be tailored for specific applications, including medicinal chemistry, materials science, and catalysis.

Table 2: Key Palladium-Catalyzed Reactions Utilizing 8-Bromoquinoline Scaffolds

| Reaction Name | Coupling Partner | Bond Formed | Resulting Product Class |

| Suzuki-Miyaura Coupling | Organoboron Compound | C-C | 8-Aryl/Alkylquinolines |

| Heck-Mizoroki Reaction | Alkene | C-C | 8-Alkenylquinolines |

| Buchwald-Hartwig Amination | Amine | C-N | 8-Aminoquinoline Derivatives |

| Sonogashira Coupling | Terminal Alkyne | C-C (triple bond) | 8-Alkynylquinolines |

Future Research Directions and Unresolved Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of substituted quinolines is a well-established field, yet there remains a continuous demand for more efficient, cost-effective, and environmentally benign methods. Current routes to related compounds, such as 2-methyl-8-bromoquinoline, often involve multi-step processes starting from precursors like o-bromoaniline and crotonaldehyde (B89634) or aniline (B41778), which can be lengthy. google.com A patented method describes the preparation of 2-methyl-8-aminoquinoline from 2-methyl-8-bromoquinoline through an amino substitution reaction. google.com

Future research should focus on the development of one-pot or domino reactions that can construct the 8-Bromo-2-methylquinolin-5-amine framework with high atom economy. The exploration of C-H activation and functionalization strategies could provide more direct and sustainable pathways, minimizing the use of pre-functionalized starting materials and reducing waste. Furthermore, investigating the use of greener solvents and catalysts, such as earth-abundant metals or even metal-free catalytic systems, will be crucial for enhancing the sustainability of its synthesis.

Exploration of Underexplored Reactivity Profiles

The reactivity of this compound is largely inferred from related structures. The bromine atom at the 8-position and the amino group at the 5-position are key handles for chemical modification. The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. The successful application of Suzuki cross-coupling on a similar scaffold, 5-bromo-2-methylpyridin-3-amine (B1289001), to create novel pyridine (B92270) derivatives demonstrates the potential for such transformations. mdpi.com

Future investigations should systematically explore the scope and limitations of these cross-coupling reactions with a diverse range of coupling partners to generate novel libraries of substituted 2-methylquinolin-5-amines. The reactivity of the amino group, for instance, in diazotization followed by Sandmeyer-type reactions, could lead to a variety of functional groups at the 5-position. The interplay between the electronic effects of the bromo, amino, and methyl groups on the quinoline (B57606) ring's reactivity also warrants a detailed investigation.

Integration of Advanced Computational and Experimental Techniques for Rational Design

The use of computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research for predicting molecular properties and reaction outcomes. mdpi.comnih.gov For this compound, computational studies can provide deep insights into its electronic structure, molecular orbitals, and electrostatic potential, which are crucial for understanding its reactivity and potential as a ligand for metal complexes or as a pharmacophore. mdpi.comnih.govrsc.org

A synergistic approach that combines theoretical predictions with experimental validation is a key future direction. For instance, computational modeling can be used to screen potential catalysts and reaction conditions for the synthetic routes mentioned earlier, thereby reducing the experimental effort and resources required. Furthermore, in the context of drug discovery, molecular docking and dynamics simulations can predict the binding affinity and mode of interaction of this compound derivatives with biological targets, guiding the rational design of new therapeutic agents. rsc.org

Expansion of Applications in Emerging Fields of Chemical Science

Quinoline derivatives are known for their broad spectrum of biological activities, including antimicrobial and anticancer properties. acs.orgresearchgate.net The structural motifs present in this compound suggest its potential as a scaffold for the development of new therapeutic agents. For example, 8-nitroquinolinone derivatives have shown promising activity against trypanosomal parasites. acs.org

Future research should explore the potential of this compound and its derivatives in emerging areas such as:

Medicinal Chemistry: Systematic screening for antimicrobial, antiviral, anticancer, and anti-inflammatory activities. The bromo and amino groups offer sites for derivatization to optimize potency and pharmacokinetic properties.

Materials Science: The quinoline ring system has interesting photophysical properties. Derivatives of this compound could be investigated as organic light-emitting diode (OLED) materials, fluorescent probes, or chemosensors.

Catalysis: The nitrogen atom of the quinoline ring and the exocyclic amino group can coordinate with metal ions, suggesting that this compound could serve as a ligand in catalysis.

Scalability and Process Intensification of Synthesis

For any chemical compound to have a significant real-world impact, its synthesis must be scalable and economically viable. A major challenge for the future will be to translate the laboratory-scale synthesis of this compound into a robust and scalable process. This involves addressing challenges such as heat and mass transfer, reaction kinetics, and product purification at a larger scale.

Process intensification techniques, such as the use of continuous flow reactors, could offer significant advantages over traditional batch processing. Flow chemistry can provide better control over reaction parameters, improve safety, and potentially increase yields and purity. Research into developing a continuous manufacturing process for this compound would be a significant step towards its potential commercialization for various applications.

Q & A

Q. How can this compound be utilized in coordination chemistry?

- Methodology : The C5-amine and quinoline N atoms act as bidentate ligands. React with transition metals (e.g., Cu²⁺, Ru³⁺) in MeOH/EtOH under reflux. Characterize complexes via cyclic voltammetry (redox peaks) and XAS to confirm metal-ligand bonding. Stability constants (log K) can be determined via UV-Vis titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.